molecular formula C₂₁H₁₈D₈O₅ B1160363 Prednisone-d8

Prednisone-d8

Cat. No.: B1160363
M. Wt: 366.48
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisone-d8 (Dehydrocortisone-d8) is a deuterium-labeled synthetic corticosteroid, specifically designed as an isotopically stable analog of prednisone, a potent immunosuppressant and anti-inflammatory agent. The incorporation of eight deuterium atoms replaces hydrogen atoms in the prednisone structure, enhancing its utility in pharmacokinetic and metabolic studies. This compound is primarily used as an internal standard (IS) in liquid chromatography–mass spectrometry (LC-MS) to ensure accurate quantification of prednisone and its metabolites in biological matrices . Its molecular weight is increased by ~8 atomic mass units compared to non-deuterated prednisone, a critical feature for distinguishing it from endogenous analytes during mass spectrometric analysis .

Key characteristics include:

  • Purity: ≥98% (Toronto Research Chemicals) .
  • Clinical Status: Not yet developed for therapeutic use, but extensively employed in research settings .
  • Role in Pharmacology: Serves as a stable isotope tracer to study prednisone’s absorption, distribution, metabolism, and excretion (ADME) .

Properties

Molecular Formula

C₂₁H₁₈D₈O₅

Molecular Weight

366.48

Synonyms

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione-d8;  1,2-Dehydrocortisone-d8;  1,4-Pregnadiene-17α,21-diol-3,11,20-trione-d8;  Adasone-d8;  Ancortone-d8;  Apo-Prednisone-d8;  Bicortone-d8;  Prednicorm-d8;  Prednicort-d8;  Retrocortine-d8;  Sone-d8;  Ultracorten-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Prednisone-d8 belongs to the class of deuterated corticosteroids, which share core structural features but differ in isotopic labeling, pharmacokinetics, and applications. Below is a comparative analysis with key analogues:

Compound Key Features Purity Clinical Status Molecular Weight Primary Use
This compound Deuterated prednisone; eight deuterium atoms. ≥98% Research-only ~366.5 g/mol LC-MS internal standard
Prednisolone-d8 Deuterated prednisolone (active metabolite of prednisone). ≥97.71% Research-only ~368.5 g/mol Quantifying prednisolone in plasma
Prednisone Acetate-d3 Deuterated acetate ester of prednisone; three deuterium atoms. N/A Research-only ~403.5 g/mol Metabolic stability studies
Triamcinolone Acetonide-d7 Deuterated triamcinolone; higher glucocorticoid potency than prednisone. >98% Research-only ~440.5 g/mol High-sensitivity bioanalysis
Non-deuterated Prednisone Parent compound; immunosuppressant and anti-inflammatory agent. ≥98% Marketed 358.4 g/mol Therapeutic use

Pharmacokinetic and Analytical Performance

  • Stability: Deuterated compounds like this compound exhibit enhanced metabolic stability compared to non-deuterated analogs due to the kinetic isotope effect, which slows hepatic metabolism .
  • Analytical Specificity: this compound’s isotopic signature eliminates interference from endogenous prednisone in LC-MS workflows, ensuring precise quantification . In contrast, non-deuterated prednisone lacks this specificity, limiting its utility in bioanalytical assays .
  • Potency: Triamcinolone acetonide-d7 demonstrates ~10-fold higher glucocorticoid receptor binding affinity than this compound, making it more suitable for studies requiring high receptor activation .

Research Findings and Data Highlights

Analytical Performance Metrics

Parameter This compound Prednisolone-d8 Non-deuterated Prednisone
Retention Time (LC) 4.2 min 4.5 min 4.2 min
LOQ (LC-MS) 0.1 ng/mL 0.2 ng/mL 1.0 ng/mL
Matrix Effect <10% <12% >20%

Data sourced from Shimadzu LCMS-8060 assays using LabSolutions software .

Critical Notes and Limitations

  • Cost and Availability: Deuterated compounds like this compound are significantly more expensive than non-deuterated versions, limiting their use in high-throughput settings .
  • Therapeutic Potential: No clinical trials have evaluated deuterated corticosteroids for therapeutic benefits, as their primary role remains analytical .

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